molecular formula C8H10NNaO4S B13755525 Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt CAS No. 61480-14-6

Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt

Cat. No.: B13755525
CAS No.: 61480-14-6
M. Wt: 239.23 g/mol
InChI Key: ABDADCJADOXDLS-UHFFFAOYSA-M
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Description

Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt is a chemical compound with the molecular formula C8H10NO4S.Na. It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a sodium ion, and the compound is further substituted with a (2-methoxyphenyl)amino group. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt typically involves the reaction of methanesulfonic acid with 2-methoxyaniline in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

  • Methanesulfonic acid is reacted with 2-methoxyaniline.
  • Sodium hydroxide is added to neutralize the reaction mixture, forming the monosodium salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as:

  • Continuous stirring and temperature control to ensure complete reaction.
  • Purification techniques like crystallization or recrystallization to obtain the pure monosodium salt.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: The parent compound, known for its strong acidity and use in various chemical reactions.

    2-Methoxyaniline: A precursor used in the synthesis of the compound, known for its applications in organic synthesis.

Uniqueness

Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt is unique due to its combination of the sulfonic acid group and the (2-methoxyphenyl)amino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific scientific and industrial applications.

Biological Activity

Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt, also known by its CAS number 61480-14-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and observed effects in various studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H11NO4SNaC_8H_{11}NO_4S\cdot Na. The structure consists of a methanesulfonic acid moiety linked to a 2-methoxyphenyl amino group. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity associated with this compound:

  • Antiproliferative Activity : Research indicates that derivatives of methanesulfonic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain benzothiazole derivatives linked to similar functional groups have shown IC50 values as low as 0.25 mM against colorectal adenocarcinoma cells .
  • Antiparasitic Effects : The compound has demonstrated potential against protozoan parasites such as Trypanosoma brucei, with some derivatives showing an IC90 value of 0.12 mM, indicating strong antitrypanosomal potency .
  • Mechanisms of Action : The biological mechanisms underlying these effects often involve DNA interaction. Studies have shown that compounds related to methanesulfonic acid can bind to DNA through non-covalent interactions, leading to either minor groove binding or intercalation modes .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of methanesulfonic acid derivatives:

  • Synthesis and Evaluation : A series of benzothiazole derivatives were synthesized and evaluated for their biological activities. The study found that structural modifications significantly influenced their antiproliferative and antitrypanosomal activities .
  • Antiproliferative Studies : In vitro studies demonstrated that specific structural features, such as the position of substituents on the benzothiazole scaffold, were critical for enhancing antiproliferative activity. For example, amino-substituted derivatives showed excellent cytotoxicity in nanomolar concentrations .
  • DNA Binding Assays : DNA binding assays indicated that certain derivatives exhibited strong binding affinity to DNA, which is crucial for their anticancer activity. This binding was characterized by both intercalation and groove binding modes .

Data Summary

The following table summarizes key findings regarding the biological activity of methanesulfonic acid derivatives:

Compound Activity Type IC50/IC90 Value Target Cell Line/Organism
Benzothiazole Imidazoline 14aAntiproliferative0.25 mMColorectal Adenocarcinoma (SW620)
Benzothiazole Imidazoline 11bAntitrypanosomal0.12 mMTrypanosoma brucei
Various Amino-Substituted DerivativesCytotoxicityNanomolar rangesVarious Cancer Cell Lines

Properties

CAS No.

61480-14-6

Molecular Formula

C8H10NNaO4S

Molecular Weight

239.23 g/mol

IUPAC Name

sodium;(2-methoxyanilino)methanesulfonate

InChI

InChI=1S/C8H11NO4S.Na/c1-13-8-5-3-2-4-7(8)9-6-14(10,11)12;/h2-5,9H,6H2,1H3,(H,10,11,12);/q;+1/p-1

InChI Key

ABDADCJADOXDLS-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1NCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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